1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide
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Overview
Description
1-(3-Fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a fluorophenyl group, a thiophen-3-yl ethyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the fluorophenyl and thiophen-3-yl ethyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
1-(3-Fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has been explored for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new chemical processes and products.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is unique in its structure and properties compared to similar compounds. Some similar compounds include:
1-(3-Fluorophenyl)-N-[2-(pyridin-3-yl)ethyl]methanesulfonamide
1-(3-Fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide
1-(3-Fluorophenyl)-N-[2-(benzothiophen-3-yl)ethyl]methanesulfonamide
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-(2-thiophen-3-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2S2/c14-13-3-1-2-12(8-13)10-19(16,17)15-6-4-11-5-7-18-9-11/h1-3,5,7-9,15H,4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWQBGHFHWXNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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